2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol
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Overview
Description
2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol is an organic compound with the molecular formula C9H18O3 It is a derivative of dioxolane and is characterized by the presence of a dioxolane ring and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol typically involves the reaction of glycerol with acetone in the presence of a catalyst. One method includes milling the starting reagents, which consist of glycerol, a hard Lewis acid catalyst (such as a transition metal), and acetone. The molar ratio of glycerol to acetone is maintained at less than or equal to 0.8, and the reaction is carried out at a temperature greater than or equal to 50°C, preferably around 56°C, in a three-dimensional microbead mill for a residence time of less than or equal to 15 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous milling and separation techniques to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- (3S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methylbutan-1-ol
Uniqueness
2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol is unique due to its specific structural features, such as the presence of both a dioxolane ring and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(2,6-10)7-5-11-9(3,4)12-7/h7,10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTBPPCZPJXWTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C)(C)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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